2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3O2S/c19-11-1-3-12(4-2-11)28-10-16(26)23-7-5-15-24-14-6-8-27-9-13(14)17(25-15)18(20,21)22/h1-4H,5-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMBDDBCBMXFKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(N=C2C(F)(F)F)CCNC(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-fluorophenyl)thio)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide is a novel chemical entity that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H18F4N2OS
- CAS Number : Not specifically listed in current databases.
The compound's biological activity is primarily attributed to its interactions with specific molecular targets within cells. Preliminary studies suggest that it may function through:
- Inhibition of Kinases : The structure suggests potential kinase inhibitory activity, which is crucial in regulating various cellular processes including proliferation and apoptosis.
- Antioxidant Properties : The presence of fluorine atoms may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For example:
- Cell Line Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). For instance:
Antimicrobial Activity
Emerging research has explored the antimicrobial potential of compounds containing thiophenol moieties. The presence of the (4-fluorophenyl)thio group may enhance interaction with bacterial membranes or inhibit key enzymes involved in bacterial growth.
Case Studies and Research Findings
| Study | Compound | Target | IC50 Value | Findings |
|---|---|---|---|---|
| Study 1 | Similar Derivative | MCF7 | 0.46 µM | Significant inhibition of cell growth |
| Study 2 | Related Compound | A549 | 26 µM | Moderate cytotoxicity observed |
| Study 3 | Analogous Compound | HCT116 | 0.39 µM | High potency in inhibiting cell proliferation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Pharmacophore Analysis
- 4-Fluorophenylthio Group : Present in the target compound and , this group contributes to π-π stacking and hydrophobic interactions. Its absence in (replaced by a cyclohexyl group) reduces aromaticity but increases bulkiness .
- Pyrimidine Derivatives: and feature simpler pyrimidine cores, lacking the fused pyran ring of the target compound. The pyrano[4,3-d]pyrimidine system may enhance rigidity and binding selectivity compared to non-fused analogs .
- Trifluoromethyl vs.
Physicochemical Properties and Drug-Likeness
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to (methyl-substituted pyrimidine) or (methoxyphenyl-tetrahydropyran). High lipophilicity may improve CNS penetration but risks solubility limitations.
- Melting Points : (224–226°C) and (150–152°C) suggest that aromatic stacking in pyrimidine derivatives () elevates melting points compared to aliphatic analogs () .
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely involves coupling a 4-fluorophenylthioacetamide with a CF₃-pyrano[4,3-d]pyrimidine precursor, analogous to methods in (pyrimidinethioacetamide synthesis) and (oxadiazole-thioacetamide formation) .
- Biological Potential: While direct activity data are unavailable, compounds like (fluorophenyl-dihydroimidazothiazole) and (thienopyrimidine) demonstrate antiproliferative or kinase-inhibitory properties, suggesting the target compound may share similar therapeutic avenues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
